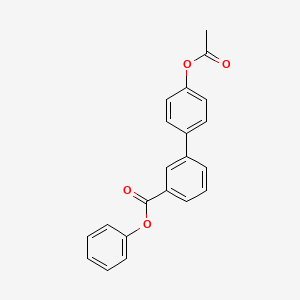![molecular formula C16H24N2O B5769829 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)
3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide, also known as CX-717, is a novel compound that has shown potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide involves the modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. This compound enhances the activity of AMPA receptors by increasing the opening time of the receptor channel, leading to increased excitatory transmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and learning in animal models and healthy human subjects. It also enhances synaptic plasticity and increases the density of dendritic spines in the hippocampus, a brain region important for memory formation. This compound has also been shown to increase wakefulness and vigilance in animal models and healthy human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide is its ability to enhance cognitive function without causing significant side effects. It has also shown potential as a treatment for cognitive deficits associated with various disorders. However, one limitation of this compound is its relatively low potency compared to other ampakines. This may limit its effectiveness as a cognitive enhancer.
Direcciones Futuras
There are several future directions for research on 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide. One area of interest is the development of more potent ampakines that can enhance cognitive function to a greater extent. Another area of interest is the investigation of this compound as a treatment for cognitive deficits associated with various disorders. Finally, the potential long-term effects of this compound on brain function and health should be investigated.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide involves several steps, starting from the reaction of 4-dimethylaminobenzaldehyde with cyclopentanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with 3-bromopropanoic acid to form the corresponding ester, which is hydrolyzed to yield this compound. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. This compound has also been investigated for its potential as a treatment for cognitive deficits associated with various disorders such as Alzheimer's disease, schizophrenia, and ADHD.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXYLKLXPQLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)
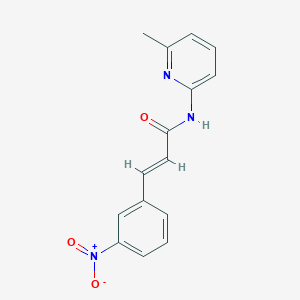
![3-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5769759.png)
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)

![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)
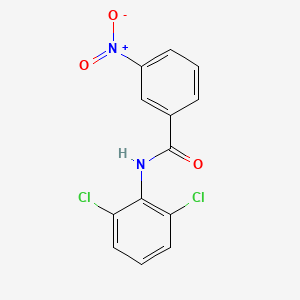
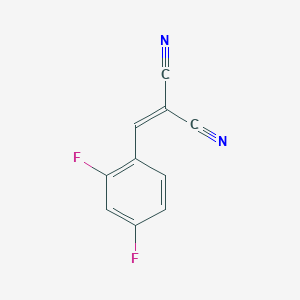
![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
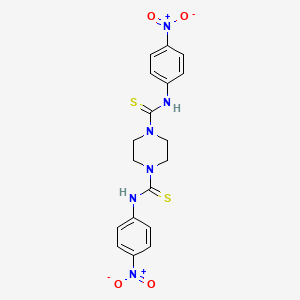
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
